molecular formula C23H24N4O3S B2734968 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanone CAS No. 1172522-55-2

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanone

Cat. No. B2734968
CAS RN: 1172522-55-2
M. Wt: 436.53
InChI Key: GXRTUSXNQYLYKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.53. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Molecular Docking Study of Novel Synthesized Pyrazole Derivatives : A study presented novel synthesized pyrazole derivatives that were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The compounds showed significant activity, with particular substitutions enhancing their effectiveness against these bacteria. This research underscores the potential of pyrazole derivatives, similar in structure to the compound , in developing new antibacterial agents (Khumar, Ezhilarasi, & Prabha, 2018).

Antituberculosis and Cytotoxicity Studies

Synthesis of 3-heteroarylthioquinoline derivatives : This research synthesized a series of 3-heteroarylthioquinoline derivatives and evaluated them for their in vitro activity against Mycobacterium tuberculosis. Some compounds exhibited significant antituberculosis activity, highlighting the potential of such derivatives in tuberculosis treatment. These findings suggest that compounds with similar structural features could be explored for antituberculosis applications (Chitra et al., 2011).

Synthetic Methodologies and Chemical Reactions

Regioselective alkylation of substituted 1H-pyrazolo[3,4-c]isoquinolin-1-ones : This study explored the alkylation reactions of substituted 1H-pyrazolo[3,4-c]isoquinolin-1-ones, demonstrating controlled regioselectivity under different reaction conditions. The ability to manipulate the site of alkylation on the heterocyclic system underlines the versatility of such compounds in synthetic chemistry, providing valuable insights into the chemical behavior and reactivity of structurally related compounds (Sukach & Dyachenko, 2015).

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c28-22(26-9-3-6-17-5-1-2-7-19(17)26)16-27-20(21-8-4-14-31-21)15-18(24-27)23(29)25-10-12-30-13-11-25/h1-2,4-5,7-8,14-15H,3,6,9-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRTUSXNQYLYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=CC(=N3)C(=O)N4CCOCC4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanone

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